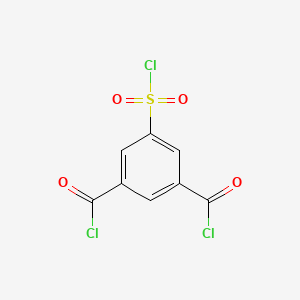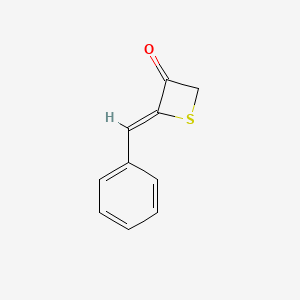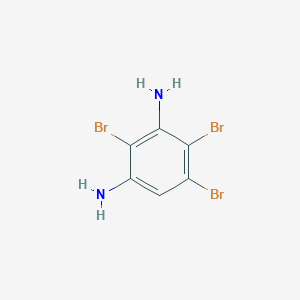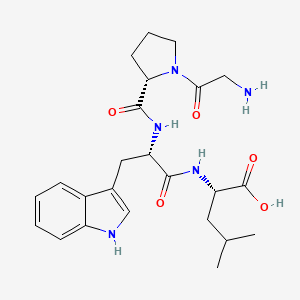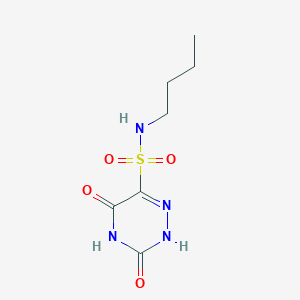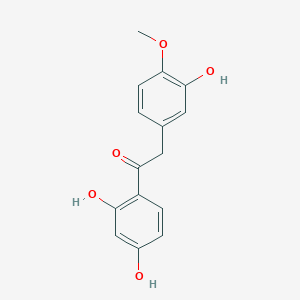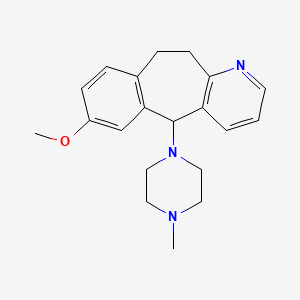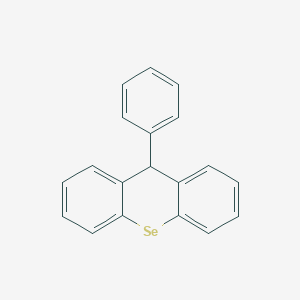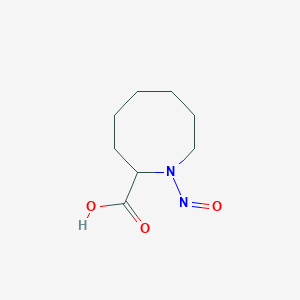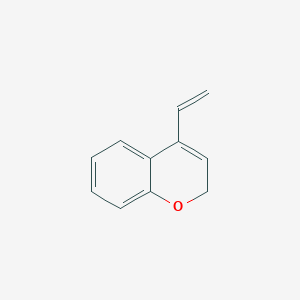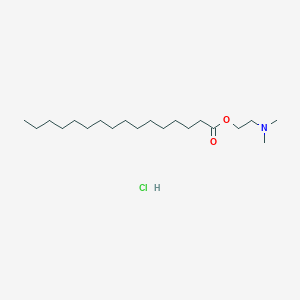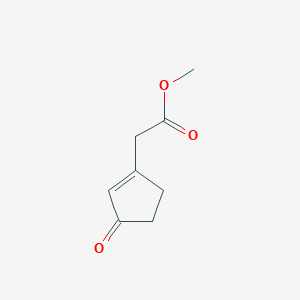
Methyl (3-oxocyclopent-1-en-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-oxocyclopent-1-en-1-yl)acetate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclopentanone and is characterized by the presence of a methyl ester group attached to a cyclopentenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (3-oxocyclopent-1-en-1-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-oxocyclopent-1-en-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and catalysts to enhance sustainability and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl (3-oxocyclopent-1-en-1-yl)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl (3-oxocyclopent-1-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating enzyme activity, receptor binding, or signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid: This compound shares a similar cyclopentenone ring structure but differs in the presence of additional methyl groups.
Methyl cyclopent-3-ene-1-carboxylate: Another related compound with a similar ester functional group but a different ring structure.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
29850-20-2 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
methyl 2-(3-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)5-6-2-3-7(9)4-6/h4H,2-3,5H2,1H3 |
Clave InChI |
UVOJYKVDHPMWFN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
